molecular formula C17H25ClN2 B5643709 1'-(4-chlorobenzyl)-1,4'-bipiperidine

1'-(4-chlorobenzyl)-1,4'-bipiperidine

Cat. No. B5643709
M. Wt: 292.8 g/mol
InChI Key: NYMIRQOSMIXFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1'-(4-Chlorobenzyl)-1,4'-bipiperidine involves multiple steps including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. These processes are crucial for constructing the complex molecular architecture characteristic of this class of compounds (Wu et al., 2022).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques used to elucidate the molecular structure of related compounds. These studies reveal details about geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing a comprehensive understanding of the molecule's spatial configuration and electronic properties (Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1'-(4-Chlorobenzyl)-1,4'-bipiperidine often result in the formation of products with significant biological activity. These reactions include interactions with proteins and enzymes, highlighting the compound's relevance in biological contexts (Zhou et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and phase transitions, are determined using various spectroscopic and analytical techniques. Understanding these properties is essential for predicting the compound's behavior in different environments and for potential applications in materials science (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Electrochemical studies and DFT calculations provide insights into the oxidation processes and the stability of cation-radicals formed during reactions, which are crucial for understanding the compound's chemical behavior (Kagan et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIRQOSMIXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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